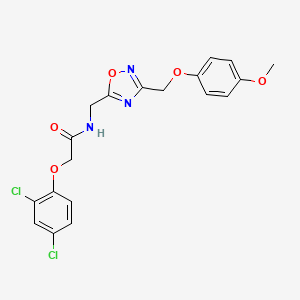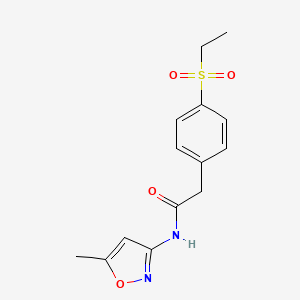
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide, also known as TFPB, is a chemical compound that is used in scientific research. TFPB has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Scientific Research Applications
Antibacterial Activity
N-(3-Hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide derivatives have shown significant potential in antibacterial applications. A study demonstrated the synthesis of related benzamide derivatives and their in vitro antibacterial effectiveness against various bacteria such as Escherichia coli and Staphylococcus aureus. These compounds exhibited promising minimum inhibitory concentration (MIC) values, indicating their potential as antibacterial agents (Mobinikhaledi et al., 2006).
Photolysis Studies
Research on the photolysis of compounds related to this compound, such as flutolanil, has been conducted. These studies investigate the breakdown of the compound under UV light, both in aqueous solutions and on solid surfaces. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Tsao & Eto, 1991).
Synthesis and Molecular Studies
Several studies focus on the synthesis and structural analysis of this compound and its derivatives. These include exploring their crystal structures, magnetic properties, and potential as single molecule magnets. Such research contributes to the understanding of these compounds at a molecular level, which is essential for their application in various fields including material sciences and chemistry (Costes et al., 2008).
Polymer Chemistry
The compound and its derivatives have applications in polymer chemistry. Studies have been conducted on the synthesis of polymers incorporating this compound, focusing on their properties and potential applications in the field of materials science. This includes the development of new types of polymers with specific characteristics such as enhanced solubility and thermal stability (Lee & Kim, 2002).
Enzyme Inhibition and Biological Evaluation
Research has also been conducted on the biological evaluation of this compound derivatives, focusing on their enzyme inhibition capabilities and potential as pharmacological agents. Studies include examining their effects on enzymes like histone deacetylases, and assessing their antiproliferative activity in various cell lines (Jiao et al., 2009).
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-17(19,20)14-8-4-7-13(11-14)16(23)21-10-9-15(22)12-5-2-1-3-6-12/h1-8,11,15,22H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZRAFDAJNNDDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]morpholine](/img/structure/B2800152.png)


![2,2,2-trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride](/img/structure/B2800156.png)



![Ethyl 4-[4-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2800164.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2800165.png)


![(1S,6R)-3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B2800170.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2800171.png)
![(3-Amino-5-((3,4-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2800174.png)
